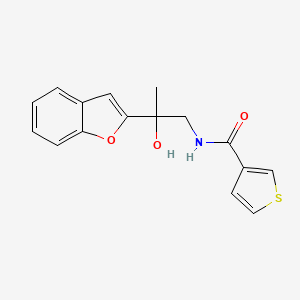

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

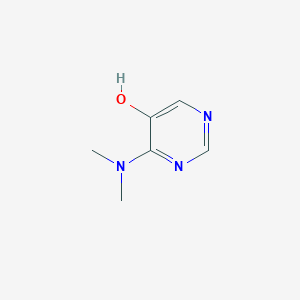

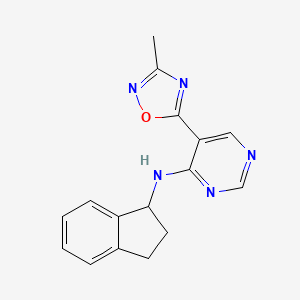

“N-(2-(benzofuran-2-yl)-2-hydroxypropyl)thiophene-3-carboxamide” is a complex organic compound that contains a benzofuran and thiophene moiety. Benzofuran is a heterocyclic compound, also known as a benzopyran, that consists of fused benzene and furan rings. Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through reactions involving organic halides . For example, new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure of the molecule.Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been studied for their potential anticancer properties. The compound may be involved in the synthesis of benzofuran derivatives that exhibit significant cell growth inhibitory effects. For instance, certain substituted benzofurans have shown dramatic anticancer activities, with inhibition rates varying across different types of cancer cells .

Antibacterial Properties

Research has indicated that benzofuran compounds can possess strong antibacterial activities. The structural framework of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide could be pivotal in developing new antibacterial agents, as studies have screened similar compounds for their efficacy against standard and clinical bacterial strains .

Synthesis of Benzofuran Derivatives

The compound serves as a key intermediate in the synthesis of various N-functionalized benzofuran derivatives. A scandium triflate catalyzed [4 + 1] cycloaddition reaction of para-quinone methides and isocyanides has been developed to provide access to these derivatives, which are important for further pharmaceutical applications .

Mechanism of Action

Target of Action

Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Biochemical Pathways

Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects .

Action Environment

The synthesis of benzofuran derivatives has been achieved under various environmental conditions .

properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-16(19,10-17-15(18)12-6-7-21-9-12)14-8-11-4-2-3-5-13(11)20-14/h2-9,19H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHCDBTUIDJTOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CSC=C1)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2864353.png)

![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxoquinazoline-7-carboxylate](/img/structure/B2864358.png)

![7-(3,4-difluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2864369.png)

![3-(2-(2-chloro-6-fluorophenyl)acetamido)-N-(4-ethoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2864370.png)

![rac-tert-butyl (3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate](/img/structure/B2864373.png)